molecular formula C13H13Cl2NO4 B7595582 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid

3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid

Cat. No. B7595582
M. Wt: 318.15 g/mol
InChI Key: XNSGJWWOYDVVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid, also known as DCA, is a small molecule that has been studied for its potential use in cancer treatment. It is a derivative of oxalic acid and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid works by inhibiting the activity of pyruvate dehydrogenase kinase, an enzyme that regulates the activity of pyruvate dehydrogenase. Pyruvate dehydrogenase is an enzyme that plays a key role in cellular metabolism, converting pyruvate into acetyl-CoA, which can then enter the citric acid cycle and produce ATP.
Biochemical and Physiological Effects:
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth, and the promotion of aerobic respiration in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target within the cell. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can have off-target effects on other enzymes in the cell, which can lead to unwanted side effects.

Future Directions

There are many potential future directions for research on 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid, including the development of more targeted versions of the molecule that can selectively inhibit pyruvate dehydrogenase kinase in cancer cells. Other potential directions include the study of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy, and the study of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in other disease states, such as metabolic disorders.

Synthesis Methods

3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of oxalic acid with 3,4-dichloroaniline, followed by acylation with acetic anhydride and cyclization with ethylene glycol. Other methods include the reaction of oxalic acid with 3,4-dichlorobenzoyl chloride, followed by cyclization with ethylene glycol.

Scientific Research Applications

3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase. This leads to a shift in cellular metabolism from anaerobic glycolysis to aerobic respiration, which can inhibit the growth of cancer cells.

properties

IUPAC Name

3-[[2-(3,4-dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO4/c14-9-2-1-8(5-10(9)15)6-11(17)16-13(12(18)19)3-4-20-7-13/h1-2,5H,3-4,6-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSGJWWOYDVVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.